molecular formula C6H4IN3 B11869598 6-Iodoimidazo[1,2-a]pyrazine CAS No. 1208082-27-2

6-Iodoimidazo[1,2-a]pyrazine

Cat. No.: B11869598
CAS No.: 1208082-27-2
M. Wt: 245.02 g/mol
InChI Key: GYRSSEXXLNAVKU-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an iodine atom at the 6th position. This compound is part of a broader class of imidazo[1,2-a]pyrazines, which are known for their significant applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoimidazo[1,2-a]pyrazine typically involves the iodination of imidazo[1,2-a]pyrazine One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Iodoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidoimidazo[1,2-a]pyrazine, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

6-Iodoimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the development of bioactive molecules for studying biological pathways and disease mechanisms.

    Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can play a crucial role in modulating the compound’s reactivity and binding affinity to its targets. detailed studies on its exact mechanism of action and molecular pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.

    Imidazo[1,2-a]triazine: Features a triazine ring, which can influence its chemical reactivity and biological activity.

Uniqueness

6-Iodoimidazo[1,2-a]pyrazine is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological interactions. The iodine atom can enhance the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structural framework provides a unique platform for the development of novel bioactive molecules with potential therapeutic applications.

Properties

CAS No.

1208082-27-2

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

6-iodoimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H4IN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H

InChI Key

GYRSSEXXLNAVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=CC2=N1)I

Origin of Product

United States

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